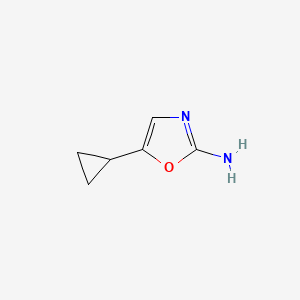

5-Cyclopropyl-1,3-oxazol-2-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-cyclopropyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZSAKYYDACTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Cyclopropyl 1,3 Oxazol 2 Amine

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C-2 position. However, it can also participate in electrophilic substitutions and cycloaddition reactions, especially when activating groups are present. pharmaguideline.comtandfonline.com The 2-amino group in 5-cyclopropyl-1,3-oxazol-2-amine acts as a powerful electron-releasing group, which enhances the electron density of the oxazole (B20620) ring, thereby activating it towards electrophilic attack and facilitating reactions like cycloadditions. pharmaguideline.comscribd.com

In this compound, the powerful electron-donating 2-amino group activates the ring for electrophilic substitution. Since the C-5 position is already substituted with a cyclopropyl (B3062369) group, electrophilic attack is expected to occur preferentially at the C-4 position. Halogenation is a representative electrophilic substitution reaction for oxazoles. For instance, the chlorination of 5-substituted 2-aminooxazoles has been shown to yield the corresponding 4-chloro derivatives. scribd.com

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Oxazoles

| Starting Material | Electrophile | Position of Substitution | Reference |

|---|---|---|---|

| 5-Substituted 2-aminooxazole | Cl₂ | C-4 | scribd.com |

| Oxazole (unsubstituted) | Various | C-4 (major) | pharmaguideline.com |

| 2-Aminobenzoxazole (B146116) | Halogens | C-6 (on benzene (B151609) ring) | scribd.com |

Direct nucleophilic substitution on the carbon atoms of the oxazole ring is generally uncommon and often results in ring cleavage. pharmaguideline.com However, nucleophilic substitution becomes a viable and important pathway when a good leaving group, such as a halogen, is present at the C-2 position. pharmaguideline.comscribd.com The C-2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com

For this compound, the amino group itself is a poor leaving group. Therefore, direct nucleophilic displacement of the amino group is not a typical reaction. Such a transformation would likely require prior conversion of the amino group into a better leaving group, for example, a diazonium salt, which has been demonstrated for other 2-aminooxazoles. scribd.comacs.org The synthesis of 2-aminooxazoles can, conversely, be achieved through the nucleophilic substitution of 2-halooxazoles with amines. scribd.com

The nitrogen atom at position 3 of the oxazole ring is basic and nucleophilic, resembling the nitrogen in pyridine. pharmaguideline.com This allows it to react with alkylating and acylating agents to form quaternary N-alkyloxazolium or N-acyloxazolium salts. pharmaguideline.comtandfonline.com

For 2-aminooxazole derivatives, a competition exists between reaction at the endocyclic (ring) nitrogen and the exocyclic (amino group) nitrogen.

N-Alkylation: Alkylation, for instance with methyl iodide or dimethyl sulfate (B86663), has been shown to occur at the endocyclic nitrogen atom of 2-aminobenzoxazoles, yielding 3-methyl-2-iminobenzoxazoline salts. scribd.com

N-Acylation: In contrast, acylation reactions with reagents like acetic anhydride (B1165640) or benzoyl chloride typically occur on the exocyclic amino group. scribd.com Spectroscopic studies have confirmed that acylation of substituted 2-aminooxazoles involves the exocyclic nitrogen atom, rather than forming a 3-acetyl-2-iminooxazoline. scribd.com

Table 2: Site of Alkylation vs. Acylation in 2-Aminooxazole Systems

| Reaction Type | Reagent Example | Site of Reaction | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide | Endocyclic N-3 | N-Alkyloxazolium salt | scribd.com |

| Acylation | Acetic anhydride | Exocyclic NH₂ | N-Acyl-2-aminooxazole | scribd.com |

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. pharmaguideline.comnih.gov The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring. pharmaguideline.com Given that this compound possesses two electron-releasing groups (2-amino and 5-cyclopropyl), it is expected to be a reactive diene. The primary adducts formed in these reactions are often unstable and can undergo subsequent transformations, frequently leading to the formation of substituted pyridines or furans. pharmaguideline.com Both intermolecular and intramolecular Diels-Alder reactions of oxazoles are well-established synthetic strategies. thieme-connect.com The reaction can be facilitated by using Brønsted or Lewis acids, which activate the oxazole nitrogen. nih.gov

The oxazole ring is generally susceptible to both oxidation and reduction, with both processes often leading to the cleavage of the heterocyclic ring. pharmaguideline.comscribd.com

Oxidation: Strong oxidizing agents like cold potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.com The oxidation of the analogous 2-aminothiazole (B372263) moiety at the sulfur atom is a known metabolic pathway, suggesting the oxygen heteroatom in the oxazole might offer different stability, though the ring itself remains prone to oxidative cleavage. acs.org

Reduction: Catalytic hydrogenation of 2-aminooxazoles typically results in the cleavage of the heteroring. scribd.com For example, the hydrogenation of 5-aryl-2-aminooxazoles leads to the formation of (2-arylethyl)ureas, proceeding through an unsaturated urea (B33335) intermediate. scribd.com Reduction with nickel and aluminum alloy has also been shown to cause ring opening. semanticscholar.org

The proton at the C-2 position of an oxazole ring is the most acidic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. pharmaguideline.comtandfonline.com In oxazoles with an unsubstituted C-2 position, this proton can be readily removed by a strong base in a deprotonation reaction. pharmaguideline.com This process, known as metallation when a metal-containing base like butyllithium (B86547) is used, forms a 2-lithio-oxazole. pharmaguideline.comdntb.gov.ua These metallated intermediates are synthetically useful but can be unstable, sometimes decomposing to form open-chain isocyanides. pharmaguideline.com

In the case of This compound , the C-2 position is substituted with an amino group, meaning there is no C-2 proton to be removed. Deprotonation would instead occur at the exocyclic amino group (N-H proton) or, with a sufficiently strong base, potentially at the less acidic C-4 position. Direct metallation at C-2 is therefore not a relevant reaction pathway for this specific molecule. However, related oxazoles can be functionalized via a sequence of C-2 deprotonation/metallation followed by reaction with an electrophile. nih.govacs.org

Reactivity of the 2-Amine Functional Group

The primary amine group at the 2-position of the oxazole ring is a key site for a variety of chemical transformations. Its reactivity is characteristic of a primary amine attached to an aromatic heterocyclic system, participating in reactions such as protonation, acylation, alkylation, and cross-coupling.

The 2-aminooxazole scaffold possesses two primary basic centers: the exocyclic amino group and the endocyclic nitrogen atom at position 3. wikipedia.orgsemanticscholar.org Studies on related oxazole systems indicate that protonation typically occurs at the endocyclic sp²-hybridized nitrogen atom. msu.rutandfonline.com This is attributed to the lone pair of the endocyclic nitrogen being more available for protonation, whereas the lone pair on the exocyclic amine is partially delocalized into the aromatic ring system. The formation of a salt at the ring nitrogen is a common feature in reactions performed under strong acidic conditions. msu.ru Theoretical studies on related aminooxazole structures have also explored the photochemistry of both neutral and protonated forms, highlighting the importance of protonation state on the molecule's stability and reaction pathways. nih.gov

The 2-amino group of this compound readily undergoes reactions with electrophiles like acyl and alkyl halides.

Acylation: Spectroscopic and physicochemical studies have consistently shown that the acylation of substituted 2-aminooxazoles occurs exclusively at the exocyclic nitrogen atom. scribd.com This reaction is a reliable method for synthesizing N-acylated derivatives. For instance, treatment with reagents like acetic anhydride or benzoyl chloride leads to the formation of the corresponding 2-acetamido or 2-benzamido oxazoles. scribd.comacs.org This selectivity is a result of the higher nucleophilicity of the exocyclic amine compared to the ring nitrogen, which is part of the aromatic system.

Alkylation: The alkylation of 2-aminooxazoles is more complex, with the reaction site depending on the specific alkylating agent and reaction conditions. scribd.com While some reactions lead to alkylation at the exocyclic amino group, others result in substitution at the endocyclic nitrogen atom (N-3). For example, heating 2-aminobenzoxazole with methyl iodide or dimethyl sulfate results in methylation at the ring nitrogen atom. scribd.com Conversely, other alkylating agents can react at the exocyclic amine. scribd.com This dual reactivity highlights the need for careful control of reaction conditions to achieve selective alkylation.

Table 1: Representative Acylation and Alkylation Reactions of 2-Aminooxazoles

| Reactant Class | Reagent Example | Predominant Product Type | Reference |

| Acylation | Acetic Anhydride | N-acylation (at exocyclic amine) | scribd.com |

| Benzoyl Chloride | N-acylation (at exocyclic amine) | scribd.com | |

| Alkylation | Methyl Iodide | N-alkylation (at endocyclic nitrogen) | scribd.com |

| Ethyl 2-bromopropionate | N-alkylation (at endocyclic nitrogen) | scribd.com |

The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and has been successfully applied to 2-aminooxazoles. acs.orgresearchgate.netscispace.com This reaction enables the synthesis of N-aryl and N-heteroaryl derivatives of this compound, which are of significant interest in medicinal chemistry. acs.org

The reaction typically involves coupling the 2-aminooxazole with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgscispace.com Studies have systematically optimized these conditions, investigating various catalysts (e.g., X-Phos Pd G2, S-Phos Pd G2), ligands (e.g., DavePhos), and bases (e.g., tBuONa, Cs₂CO₃, K₃PO₄). researchgate.net The efficiency and outcome of the coupling are highly dependent on the specific combination of these reagents. This methodology provides a versatile and systematic route to a wide array of N-substituted 2-aminooxazoles that would be difficult to access through other synthetic approaches. acs.orgresearchgate.net

Table 2: Buchwald-Hartwig Reaction Components for N-Arylation of 2-Aminooxazoles

| Component | Examples | Role in Reaction | Reference |

| Palladium Precatalyst | X-Phos Pd G2, S-Phos Pd G2, Pd(OAc)₂ | Active catalyst source | researchgate.net |

| Phosphine Ligand | X-Phos, S-Phos, DavePhos | Stabilizes Pd center, facilitates oxidative addition & reductive elimination | researchgate.net |

| Base | tBuONa, Cs₂CO₃, K₃PO₄ | Deprotonates the amine, regenerates the catalyst | researchgate.net |

| Aryl Halide | Substituted Bromobenzenes | Arylating agent | researchgate.net |

| Solvent | Toluene | Reaction medium | researchgate.net |

Influence of the Cyclopropyl Substituent on Oxazole Ring Reactivity

The cyclopropyl group at the C-5 position is not merely a passive substituent. Its distinct electronic and steric properties significantly modulate the reactivity of the entire molecule.

The cyclopropane (B1198618) ring possesses unique electronic characteristics that differentiate it from other alkyl groups. Due to the high degree of p-character in its C-C bonds, a cyclopropyl group can engage in conjugation with adjacent π-systems, such as the oxazole ring. It can act as an electron-donating group, influencing the electron density distribution within the heterocyclic ring. This electron-donating nature can enhance the nucleophilicity of the oxazole ring and affect the rates and regioselectivity of electrophilic substitution reactions. The integration of such conformationally constrained carbocyclic systems is a key strategy in modern organic chemistry. nih.gov

Computational and Theoretical Investigations of 5 Cyclopropyl 1,3 Oxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. Despite extensive searches for studies on 5-Cyclopropyl-1,3-oxazol-2-amine, no specific data from the following analytical methods were found.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Searches for molecular docking studies involving this compound with any specific biological targets (e.g., proteins, enzymes) did not yield any published results containing binding affinity scores, interaction modes, or other relevant docking data. While some sources suggest potential targets like DNA gyrase or dihydrofolate reductase for this class of compounds, no actual docking studies have been published.

Prediction of Ligand-Target Interactions

In silico methods are instrumental in predicting the potential biological targets of a compound. For this compound, while specific target predictions are not extensively documented in publicly available literature, inferences can be drawn from studies on analogous structures. The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or cellular receptors, where it could act as an inhibitor or modulator of signaling pathways.

Computational target prediction typically involves screening the compound's structure against databases of known protein binding sites. The predictions are based on the similarity of the compound to known ligands or its ability to fit into the binding pocket of a protein. For instance, studies on similar heterocyclic compounds have identified a range of potential targets. While direct predictive data for this compound is limited, a hypothetical prediction might involve targets common to other oxazole-containing molecules.

A related approach involves analyzing the compound's structural features. The presence of the oxazole (B20620) ring, a common scaffold in medicinal chemistry, suggests potential interactions with a variety of protein families. The 2-amino group can act as a hydrogen bond donor, a key interaction in many ligand-protein complexes. Furthermore, the cyclopropyl (B3062369) group, with its unique electronic and steric properties, can influence binding selectivity and affinity.

Analysis of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This analysis provides insights into the binding mode and helps to estimate the binding affinity, often expressed as a docking score or binding energy.

Similarly, in silico evaluations of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors have demonstrated strong binding interactions. researchgate.net These studies highlight the importance of hydrogen bonds and other non-covalent interactions in achieving high binding affinity. For this compound, it is plausible that the 2-amino group and the nitrogen and oxygen atoms of the oxazole ring could form hydrogen bonds with amino acid residues in a target's active site.

Table 1: Predicted Binding Affinities of an Analogous Compound (2-amino-5-cyclopropyl-1,3,4-thiadiazole derivative) with a Bacterial Target

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Azetidin-2-one derivative (3e) | Transpeptidase | -8.5 | SER62, THR216, VAL217 |

| Thiazolidin-4-one derivative (4c) | Transpeptidase | -7.9 | SER62, ASN162, GLY163 |

This table is based on data from a study on a similar compound and is for illustrative purposes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein. These simulations can reveal how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex.

For this compound, the presence of the cyclopropyl group is expected to introduce a degree of conformational rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

MD simulations of ligand-protein complexes can be used to assess the stability of the predicted binding modes from docking studies. By simulating the complex over a period of nanoseconds, researchers can observe whether the key interactions are maintained. For example, MD simulations of triazole benzene (B151609) sulfonamide derivatives bound to human carbonic anhydrase IX have been used to confirm the stability of the ligand in the active site. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can indicate the stability of the complex.

Furthermore, MD simulations can be used to analyze the conformational landscape of this compound in solution, providing information on the most populated conformations that are available for binding to a target.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for Conformational Analysis

| Parameter | Value/Description |

| Simulation Software | GROMACS, AMBER, or similar |

| Force Field | CHARMM, AMBER, or OPLS |

| Solvent Model | Explicit water model (e.g., TIP3P) |

| Simulation Time | 100 ns or longer |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

Quantitative Structure-Activity Relationship (QSAR) Derivation and Application

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

While no specific QSAR studies have been published for this compound itself, numerous studies on related oxazole and benzimidazole (B57391) derivatives have demonstrated the utility of this approach. nih.govmdpi.com A QSAR study on a series of 1,3-oxazolylphosphonium derivatives as anti-Candida agents, for example, successfully developed models to predict antifungal activity. nih.gov These models used various molecular descriptors, including those related to lipophilicity (ALogPS) and electronic properties (E-State indices), to establish a correlation with biological activity. nih.gov

To develop a QSAR model for a series of 5-substituted-1,3-oxazol-2-amine derivatives, a set of compounds with known biological activities would be required. Various molecular descriptors would then be calculated for each compound, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

Multiple linear regression (MLR) or more advanced machine learning methods can then be used to build the QSAR equation. The resulting model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Table 3: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, binding interactions |

| Steric | Molecular weight, Molar refractivity | Size and shape complementarity with the binding site |

| Hydrophobic | LogP, Polar surface area (PSA) | Membrane permeability, hydrophobic interactions |

| Topological | Wiener index, Kier & Hall shape indices | Molecular branching and shape |

Mechanistic Research on Biological Activities of 5 Cyclopropyl 1,3 Oxazol 2 Amine Analogs

Molecular Target Identification and Validation Research

A crucial first step in understanding the mechanism of action for any biologically active compound is the identification and validation of its molecular target(s). For analogs of 5-cyclopropyl-1,3-oxazol-2-amine, research has pointed to several key proteins involved in inflammatory and neurological pathways.

One of the most significant targets identified for analogs of this scaffold is the Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. nih.gov Genetic studies in both mice and humans have demonstrated that non-functional IRAK4 leads to impaired cytokine production and a weakened immune response. nih.gov High-throughput screening efforts followed by structure-based design have led to the identification of potent IRAK4 inhibitors. pdbj.org For instance, computational docking simulations have been used to predict the binding of lead compounds to the ATP-binding site of IRAK4, guiding the synthesis of more potent and selective analogs. nih.gov

Another area of investigation for oxazole-containing compounds is their effect on cyclooxygenase (COX) enzymes. nih.gov Oxazole (B20620) derivatives are found in several medicinal compounds, including the COX-2 inhibitor oxaprozin. nih.gov Research into various diaryl heterocyclic derivatives, including oxazoles, has focused on their in vitro inhibitory activities against COX-1 and COX-2 isoforms, which are key enzymes in the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.govresearchgate.net

Furthermore, the structural motifs present in this compound analogs make them candidates for interaction with G protein-coupled receptors (GPCRs), such as the orexin (B13118510) receptors, which are involved in regulating sleep-wake cycles. mdpi.com The discovery of small molecule modulators for these receptors is a major goal in neuroscience research. nih.gov

Enzyme Inhibition Studies

Once a target enzyme is identified, detailed studies are conducted to characterize the nature of the inhibition. This includes kinetic analysis to determine potency and investigations into the specific molecular interactions between the inhibitor and the enzyme.

Kinetic analysis is essential for quantifying the potency of an inhibitor. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard metric. For IRAK4 inhibitors, analogs have been developed that show low nanomolar inhibitory activity. nih.gov For example, modifications to a pyrimidine (B1678525) core, a common bioisostere for the oxazole ring, have yielded compounds with potent IRAK4 inhibition. nih.gov

The table below presents the inhibitory activities of selected IRAK4 inhibitor analogs.

| Compound | IRAK4 Enzymatic Assay IC50 (nM) | Cellular Assay IC50 (nM) |

|---|---|---|

| Compound 1 | 1.0 | 150 |

| Compound 2 | 2.5 | 110 |

| Compound 10 | 1.5 | 35 |

Similarly, studies on oxazole derivatives as COX inhibitors have evaluated their IC50 values against both COX-1 and COX-2 to determine their potency and selectivity. nih.govacs.org The goal is often to find selective COX-2 inhibitors, which can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition. researchgate.netnih.gov

Understanding how an inhibitor binds to its target enzyme at a molecular level is critical for structure-based drug design.

IRAK4: For IRAK4 inhibitors, computational modeling and co-crystal structures have provided detailed insights into their binding mechanism. nih.govpdbj.org Analogs often act as ATP-competitive inhibitors, binding in the enzyme's active site. Docking simulations of a 2,4-diaminopyrimidine (B92962) (DPDA) scaffold, an analog structure, predicted that the pyrimidine-2-amine moiety forms two crucial bidentate hydrogen bonds with the backbone of Met265 in the hinge region of IRAK4. nih.gov Further potency is achieved through van der Waals contacts within the ATP-binding pocket. nih.gov Modifications at the 5-position of the central pyrimidine ring, analogous to the 5-position of the oxazole ring, were identified as a key site for derivatization to improve interactions and enhance selectivity. nih.gov

COX-1/2: The mechanism of inhibition for COX enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs) and related compounds is well-established. These inhibitors typically enter the hydrophobic channel of the enzyme and bind to the active site, preventing the substrate, arachidonic acid, from reaching the catalytic tyrosine residue. researchgate.net The selectivity between COX-1 and COX-2 often arises from differences in the active site volume. The active site of COX-2 is larger and has a side pocket, which can accommodate bulkier inhibitors that cannot fit into the narrower COX-1 active site. researchgate.net Oxazole-containing inhibitors are designed to exploit these structural differences. nih.gov

Receptor Binding Investigations

In addition to enzyme inhibition, analogs of this compound are investigated for their ability to modulate receptors, particularly those in the central nervous system.

Orexin receptors (OX1R and OX2R) are GPCRs that regulate sleep, arousal, and other physiological functions. mdpi.com They are activated by the neuropeptides orexin-A and orexin-B. frontiersin.org Orexin-A binds with high affinity to both OX1R and OX2R, whereas orexin-B shows a preference for OX2R. mdpi.comfrontiersin.org The development of small-molecule antagonists for these receptors has led to treatments for insomnia. mdpi.com

Research in this area focuses on determining the binding affinity and selectivity of new compounds. Affinity is often expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. Functional assays, such as measuring calcium mobilization upon receptor activation, are used to determine whether a compound is an agonist (activator) or an antagonist (blocker). nih.gov While specific studies on this compound itself as an orexin modulator are not prominent, various heterocyclic scaffolds are continuously explored for this target. nih.govresearchgate.netgoogle.com

The table below shows examples of data generated for orexin receptor antagonists, illustrating the key parameters of affinity and selectivity.

| Compound | OX1R Ke (nM) | OX2R Ke (nM) | Selectivity (OX2R/OX1R) |

|---|---|---|---|

| Suvorexant (DORA) | 0.55 | 0.35 | 0.6 |

| Selective OX1 Antagonist | 5.7 | >10,000 | >1760 |

Ligands can interact with receptors through two primary mechanisms: orthosteric and allosteric binding. nih.gov

Orthosteric binding: The ligand binds to the same site as the endogenous agonist (e.g., the natural neurotransmitter). nih.gov Orthosteric antagonists directly compete with the endogenous ligand for binding. nih.govuni-regensburg.de Most traditional receptor blockers are orthosteric inhibitors. nih.gov

Allosteric binding: The ligand binds to a different site on the receptor, known as an allosteric site. nih.gov This binding event induces a conformational change in the receptor that modulates the affinity or efficacy of the orthosteric ligand. nih.govuni-regensburg.de Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), reducing its effect. uni-regensburg.de

A key advantage of allosteric modulators is their potential for greater subtype selectivity, as allosteric sites are generally less conserved across receptor families than orthosteric sites. nih.govgoogle.com In the context of GPCRs like the orexin receptors, both orthosteric antagonists and allosteric modulators are actively pursued. nih.gov For enzyme targets like IRAK4, inhibitors that bind to the highly conserved ATP-binding pocket are considered orthosteric, as they compete with the natural substrate, ATP. nih.gov Determining the precise binding mechanism is a fundamental aspect of mechanistic research, guiding the development of compounds with more refined pharmacological profiles.

Structure-Activity Relationship (SAR) Elucidation

Influence of the Cyclopropyl (B3062369) Group on Activity and Metabolic Stability in Research Models

The cyclopropyl group is a valued substituent in medicinal chemistry, often introduced to modulate a compound's pharmacological profile. nih.gov Its unique structural and electronic properties—three coplanar carbon atoms, relatively short C-C bonds with enhanced π-character, and strong C-H bonds—confer specific advantages. nih.gov

One of the most significant contributions of the cyclopropyl ring is the enhancement of metabolic stability. nih.gov The high dissociation energy of its C-H bonds makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which is a common pathway for drug clearance. hyphadiscovery.com This strategy has been employed to increase the half-life and potency of drug candidates in preclinical studies. hyphadiscovery.com For instance, replacing metabolically vulnerable groups with a cyclopropyl ring can divert metabolism away from major CYP enzymes, as exemplified in the development of certain inhibitors. hyphadiscovery.com This modification can reduce plasma clearance and contribute to a more favorable pharmacokinetic profile in research models. nih.gov

However, the metabolic fate of a cyclopropyl group is not always predictable. In some contexts, oxidation of the cyclopropyl ring itself has been observed as a significant metabolic pathway in hepatocytes from rats, dogs, and humans. hyphadiscovery.com Furthermore, the juxtaposition of a cyclopropyl group with an amine can sometimes lead to undesirable biotransformations, including CYP-mediated bioactivation that may form reactive intermediates. hyphadiscovery.com

Beyond metabolism, the cyclopropyl group also influences a molecule's physical and binding properties. It provides conformational constraint to otherwise flexible aliphatic systems, which can lead to a more favorable entropic contribution upon binding to a biological target. nih.govhyphadiscovery.com This rigidity can lock the molecule into a bioactive conformation, thereby enhancing potency. nih.gov The cyclopropyl group also affects lipophilicity; replacing a geminal dimethyl group with a cyclopropyl ring typically reduces lipophilicity, which can in turn improve solubility and other physicochemical properties. beilstein-journals.org In one research model, extension with a cyclopropyl group led to a smaller increase in lipophilicity compared to an acyclic two-carbon extension. beilstein-journals.org

| Property | Influence of Cyclopropyl Group | Research Finding | Citation |

|---|---|---|---|

| Metabolic Stability | Generally Increased | Reduced susceptibility to CYP450 oxidation due to high C-H bond dissociation energy. | nih.govhyphadiscovery.com |

| Metabolic Liability | Potential for Oxidation | Oxidation of the cyclopropyl ring itself has been observed in hepatocyte models; linkage to an amine can create reactive metabolites. | hyphadiscovery.com |

| Potency | Potentially Enhanced | Conformational restriction can lock the molecule in a bioactive conformation, improving binding affinity. | nih.gov |

| Lipophilicity | Generally Decreased | Bioisosteric replacement of isopropyl or gem-dimethyl groups with a cyclopropyl group often lowers lipophilicity (logP). | beilstein-journals.org |

| Brain Permeability | Potentially Increased | The cyclopropyl fragment has been associated with increased brain permeability in some drug candidates. | nih.gov |

Impact of the 2-Amine Substitution on Biological Interactions

The 2-amino group on the oxazole ring is a critical determinant of biological activity, serving as a versatile handle for synthetic modification and a key interaction point with biological macromolecules. The 2-aminooxazole motif is considered a privileged scaffold in medicinal chemistry, analogous to the well-studied 2-aminothiazole (B372263). acs.org Replacing the sulfur atom of a thiazole (B1198619) with oxygen to form an oxazole can offer advantages such as improved solubility and potentially a lower rate of metabolism due to the absence of an oxidizable sulfur atom. acs.org

The amino group can undergo various chemical reactions, including nucleophilic substitutions, allowing for the synthesis of a diverse library of derivatives. The synthesis of N-substituted 2-aminooxazoles is a common strategy to explore the SAR of this class of compounds. acs.org For example, studies on related 2-aminothiazoles, which serve as isosteres, have shown that derivatization of the amino group is crucial for modulating activity. mdpi.com In one study, reacting 2-aminothiazole intermediates with chloroacetyl chloride and subsequently with various secondary amines yielded a series of compounds with antiproliferative effects. mdpi.com

Role of the Oxazole Core in Binding and Modulation

The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a rigid and chemically stable scaffold, orienting its substituents in a defined three-dimensional space. nih.govnih.gov This core structure is a common feature in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties in various research models. nih.govmdpi.com The substitution pattern around the oxazole ring plays a pivotal role in determining the specific biological activity. nih.gov

The oxazole core often acts as a bioisosteric replacement for other chemical groups, a strategy used to overcome metabolic liabilities or improve physicochemical properties. nih.gov For example, in the development of a mineralocorticoid receptor antagonist, a metabolically unstable benzyl (B1604629) amide was replaced with an oxazole ring, which significantly increased its stability in liver microsome assays. nih.gov This highlights the oxazole's role in enhancing drug-like properties without compromising, and sometimes improving, biological activity.

| Oxazole-Containing Scaffold | Biological Target/Activity in Research Model | Role of the Oxazole Core | Citation |

|---|---|---|---|

| Disubstituted Oxazoles | Anti-tuberculosis (Mycobacterium tuberculosis) | Core scaffold identified in a high-throughput screen; derivatization led to potent and selective inhibitors. | researchgate.net |

| 1,3-Oxazole Sulfonamides | Anticancer (Leukemia cell lines) | Core scaffold for tubulin polymerization inhibitors; provides rigid framework for substituents. | acs.org |

| Substituted Oxazol-2-one-3-carboxamides | Acid Ceramidase (AC) Inhibition | Essential for inhibitory potency; replacement with non-aromatic oxazolidinone led to inactive compounds. | nih.gov |

| Benzoxazole (B165842) Derivatives | VEGFR-2 Inhibition | Acts as a hinge-binding fragment, forming hydrogen bonds with key residues (e.g., Cys919) in the enzyme active site. | nih.gov |

| Oxazole Analog of a Benzyl Amide | Mineralocorticoid Receptor Antagonism | Bioisosteric replacement for an amide, increasing metabolic stability in liver microsomes. | nih.gov |

Phenotypic Screening for Biological Response in Research Models

Phenotypic screening, which assesses a compound's effect on cell or organism physiology without a preconceived target, is a powerful strategy for discovering novel bioactive molecules. Analogs of this compound have been identified and optimized through such approaches, revealing their potential in diverse therapeutic areas.

A notable example comes from anti-tuberculosis research. A high-throughput phenotypic screen of approximately 45,000 compounds led to the discovery of a disubstituted oxazole as a new structural class of inhibitor against Mycobacterium tuberculosis (Mtb). researchgate.net Subsequent optimization of this scaffold yielded analogs with potent activity against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. researchgate.net These compounds were found to be specific to Mtb and non-cytotoxic against human HEK 293 cells, suggesting a novel mechanism of action effective against drug-sensitive and resistant bacteria. researchgate.net

In the field of oncology, a library of novel 1,3-oxazole sulfonamides was evaluated in the National Cancer Institute's (NCI) 60-human tumor cell line screen. acs.org This phenotypic assay revealed that many compounds in the series possessed promising growth inhibitory properties. acs.org Notably, the screen identified a high degree of specificity, with several analogs showing potent activity against the panel of leukemia cell lines, with GI₅₀ (concentration for 50% growth inhibition) values in the nanomolar range. acs.org Subsequent mechanistic studies confirmed that these compounds act by inhibiting tubulin polymerization. acs.org

Phenotypic screening has also been employed in the search for new antiparasitic agents. In a program targeting Trypanosoma cruzi, the causative agent of Chagas disease, a series of substituted indoles was initially identified through a whole-organism screen. nih.gov The optimization efforts for this series included replacing the indole (B1671886) core with other heterocycles, including oxazoles. While the resulting oxazole derivatives showed a loss of potency in this particular scaffold, the approach demonstrates the use of phenotypic screening to guide medicinal chemistry efforts toward diverse heterocyclic compounds. nih.gov

| Screening Model | Oxazole Scaffold Investigated | Identified Biological Response | Citation |

|---|---|---|---|

| Mycobacterium tuberculosis (replicating, MDR, XDR) | Disubstituted Oxazoles | Potent and selective anti-tuberculosis activity. | researchgate.net |

| NCI-60 Human Tumor Cell Line Panel | 1,3-Oxazole Sulfonamides | Potent and specific growth inhibition of leukemia cell lines. | acs.org |

| Trypanosoma cruzi (whole-organism screen) | Oxazole derivatives (as replacements for an indole core) | Evaluated for anti-trypanosomal activity as part of a scaffold hopping strategy. | nih.gov |

| Enterococcus faecium (biofilm inhibition assay) | 1,3-oxazol-5(4H)-one derivatives | Inhibition of bacterial biofilm formation. | mdpi.com |

Application in Medicinal Chemistry Research and Lead Optimization

Design Strategies Utilizing Oxazole (B20620) and Cyclopropyl (B3062369) Scaffolds for Novel Bioactive Compounds

The design of new drugs often relies on the use of established structural motifs that are known to confer favorable properties. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is found in a wide variety of biologically active natural products and synthetic drugs. nih.gov Its utility is broad, with oxazole derivatives showing anticancer, antimicrobial, and anti-inflammatory activities. nih.gov The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to improve a molecule's pharmacological profile.

The cyclopropyl group is a valuable tool for exploring new areas of chemical space. nih.gov As a small, strained ring, it offers a rigid conformation that can help to lock a molecule into a bioactive shape, potentially increasing its affinity for a biological target. It is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl groups, to fine-tune a compound's properties.

The key advantages of incorporating a cyclopropyl ring, which are relevant to a scaffold like 5-cyclopropyl-1,3-oxazol-2-amine, include:

Metabolic Stability: The high dissociation energy of the carbon-hydrogen bonds in a cyclopropyl group makes it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile.

Three-Dimensionality: The introduction of the sp3-hybridized cyclopropane (B1198618) ring increases the three-dimensional character of an otherwise planar aromatic oxazole ring. This increased spatial complexity can lead to more specific interactions with protein binding sites and improve selectivity.

A study on the divergent synthesis of cyclopropane-containing compounds highlighted the generation of diverse molecular shapes designed to occupy desirable, non-planar regions of chemical space for drug discovery. nih.gov This approach allows for the creation of libraries of compounds with varied topological features, starting from a single cyclopropane-containing precursor. nih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single new chemical entity. researchgate.net The goal is to create a hybrid molecule with improved affinity, efficacy, or a dual mode of action. researchgate.net

For a compound like this compound, molecular hybridization could be employed in several ways:

Linking to another pharmacophore: The 2-amino group provides a convenient attachment point for linking the oxazole scaffold to another bioactive molecule or fragment. This could be used to design dual-target inhibitors or to add a functional group that improves the compound's properties.

Fusion with another ring system: The oxazole ring could be fused to another heterocyclic or aromatic ring to create a more complex, rigid scaffold.

This strategy has been successfully used to develop compounds for complex diseases by combining fragments to achieve a balanced activity profile against multiple targets while maintaining drug-like properties. researchgate.net

High-Throughput Screening (HTS) and Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a specific biological target to identify "hits." rsc.org A compound such as this compound, or a library of its derivatives, would be well-suited for an HTS campaign.

The process for identifying hits from a library containing this scaffold would typically involve:

Assay Development: A robust and automated assay is developed to measure the activity of compounds against the target of interest (e.g., an enzyme, receptor, or cell line).

Library Screening: The chemical library, which could include a diverse set of oxazole derivatives, is screened in the assay. For instance, a screening campaign to find novel antagonists for orexin (B13118510) receptors successfully identified multiple chemical series, including one based on a diazepane amide, which served as a starting point for optimization. rsc.org

Hit Confirmation and Validation: Compounds that show activity ("primary hits") are re-tested to confirm their activity and rule out false positives. These confirmed hits are then further characterized to ensure they are not pan-assay interference compounds (PAINS), which can show activity in many assays through non-specific mechanisms. nih.gov

While no specific HTS campaigns detailing this compound have been published, related structures have been subjects of such studies. For example, a series of novel 1,3-oxazole sulfonamides bearing a cyclopropyl ring were screened for anticancer activity against 60 different human cancer cell lines, identifying potent hits, particularly against leukemia cell lines. nih.gov

Table 1: Representative HTS Campaign for Related Scaffolds

| Scaffold/Series | Target/Assay | Outcome | Reference |

|---|---|---|---|

| Diazepane Amide | Orexin Receptor Antagonism | Identification of a hit with good affinity but poor drug-like properties, leading to an optimization campaign. | rsc.org |

| 1,3-Oxazole Sulfonamides | NCI-60 Cancer Cell Line Panel | Identification of compounds with potent growth inhibition, especially against leukemia cell lines. | nih.gov |

Lead Compound Derivatization and Optimization Studies

Once a "hit" compound is identified through screening, it enters the hit-to-lead and lead optimization phase. This involves the systematic chemical modification of the hit structure to improve its potency, selectivity, and ADMET properties, transforming it into a viable drug candidate. The this compound scaffold is amenable to such derivatization, primarily through modifications at the 2-amino group and potentially through functionalization of the cyclopropyl or oxazole rings.

Instead of screening vast, diverse libraries, medicinal chemists often synthesize smaller, "focused" libraries around a promising scaffold. synmedchem.com These libraries are designed to systematically explore the structure-activity relationship (SAR) around the core molecule. For the this compound scaffold, a focused library could be created by synthesizing analogues with various substituents.

A study on novel 1,3-oxazole sulfonamides demonstrated this approach effectively. Starting with a core structure containing a cyclopropyl-oxazole moiety, researchers synthesized a library of derivatives by reacting the amine with a wide range of sulfonyl chlorides. This allowed them to explore how different halogen, alkyl, and other substituents on a distal aniline (B41778) ring affected anticancer activity. nih.gov This systematic derivatization revealed that halogenated derivatives were generally the most active. nih.gov Similarly, chemoenzymatic strategies have been developed to create diverse libraries of chiral cyclopropane scaffolds, which serve as valuable building blocks for medicinal chemistry. nih.govacs.org

Table 2: Example of Focused Library Synthesis and SAR Insights

| Core Scaffold | Point of Diversification | Key Finding from Library | Reference |

|---|---|---|---|

| Cyclopropyl-oxazole amine | Sulfonamide attached to the 2-amino group | Halogenated aniline derivatives showed the most potent anticancer activity. | nih.gov |

| 2-Aminothiazole (B372263) | N- and 4-positions | Isosteric replacement of sulfur with oxygen to create 2-aminooxazoles led to compounds with promising antitubercular activity and potentially improved metabolic profiles. | acs.orgnih.gov |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. researchgate.net This model can then be used to guide the design of new, more potent compounds or to screen virtual libraries for other potential hits.

In the context of lead optimization, a pharmacophore model could be developed based on an active compound like a derivative of this compound. The model would highlight the key interaction points:

The 2-amino group could act as a hydrogen bond donor.

The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors.

The cyclopropyl group provides a defined hydrophobic and steric feature.

While no pharmacophore models have been published specifically for this compound, this approach has been applied to related azole-containing compounds. In one study, a pharmacophore model was generated from known inhibitors to screen for new compounds targeting mPGES-1, an enzyme involved in inflammation. researchgate.net The model helped to filter a large database and identify promising new scaffolds. researchgate.net This demonstrates how the technique can be used to refine and prioritize compounds for synthesis, making the lead optimization process more efficient. ugm.ac.id

Preclinical Metabolic Stability Investigations (In Vitro Assays)

The preclinical assessment of a drug candidate's metabolic stability is a critical step in drug discovery, providing insights into its potential pharmacokinetic profile and dosing regimen. This is typically conducted using a variety of in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, which contain the primary enzymes responsible for drug metabolism. While specific experimental data on the metabolic stability of this compound is not extensively available in the public domain, an understanding of its likely metabolic fate can be inferred from the known metabolic pathways of its constituent chemical moieties: the cyclopropyl group and the oxazole ring.

Research Findings on Related Structures

The metabolic stability of a compound is largely influenced by its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. The structure of this compound suggests several potential sites for metabolism.

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to other alkyl groups. This strategy aims to block metabolism at a specific position, potentially increasing the drug's half-life. However, it is important to note that oxidation of the cyclopropyl group can still occur and, in some instances, represent a significant metabolic pathway.

Furthermore, the presence of an amine group attached to the cyclopropyl moiety can introduce a potential liability. CYP-mediated oxidation of cyclopropylamines has been shown to form reactive intermediates. This can occur through mechanisms such as radical formation and ring opening, which can lead to the formation of adducts with cellular components like glutathione (B108866) (GSH).

The oxazole ring is another key feature of the molecule. In some cases, the formation of an oxazole ring from a more flexible precursor has been shown to increase metabolic stability in liver microsomes. This is likely due to the rigid, electron-deficient nature of the oxazole ring, which can make it less prone to oxidative metabolism.

Based on these general principles, the metabolic profile of this compound in in vitro assays would likely involve a balance between the stabilizing effect of the cyclopropyl and oxazole rings and the potential for metabolism at the cyclopropylamine (B47189) junction.

Interactive Data Table: Illustrative Metabolic Stability of Related Moieties

Since specific data for this compound is not available, the following table illustrates the typical metabolic stability profiles observed for related structural features in human liver microsomes. This data is intended to be illustrative and not a direct representation of the metabolism of the subject compound.

| Structural Moiety | Typical Metabolic Fate in Human Liver Microsomes | General Stability | Potential Metabolites |

| Cyclopropyl Group | Generally stable to oxidation. | High | Hydroxylated cyclopropyl derivatives (minor) |

| Cyclopropylamine | Potential for CYP-mediated oxidation. | Moderate to Low | Ring-opened products, GSH conjugates |

| Oxazole Ring | Generally stable to oxidation. | High | Hydroxylated oxazole derivatives (minor) |

Emerging Research Avenues and Future Directions for 5 Cyclopropyl 1,3 Oxazol 2 Amine Research

Role in Prebiotic Chemistry: Insights into Early Life Chemical Evolution (e.g., RNA Precursors)

The 2-aminooxazole (AO) core, the foundational structure of 5-cyclopropyl-1,3-oxazol-2-amine, is considered a molecule of significant interest in prebiotic chemistry. rsc.org It is identified as a crucial intermediate in the synthesis of pyrimidine (B1678525) ribonucleotides, which are essential building blocks of RNA. nih.govsemanticscholar.org Research suggests that 2-aminooxazoles are part of a robust chemical network on early Earth that could have generated key biomolecules, including sugars, amino acids, and lipid precursors. nih.govsemanticscholar.org

Studies exploring the photostability of 2-aminoazoles under UV light, a likely energy source on the primordial Earth, have revealed that 2-aminooxazole is the least photostable among related molecules like 2-aminoimidazole. nih.govsemanticscholar.orgrsc.org This lower stability is consistent with its proposed role as an early-stage component used to construct nucleotides before other, more stable molecules were needed for subsequent steps like activation. semanticscholar.orgrsc.org Theoretical studies using density functional calculations have investigated the mechanism of 2-aminooxazole formation, suggesting that phosphate (B84403) catalysis is essential not only for the cyclization and water-elimination steps but also for the initial formation of the carbinolamine intermediate. rsc.org

While this body of research establishes the importance of the 2-aminooxazole scaffold, the specific role of derivatives such as this compound remains a compelling area for future investigation. The influence of the cyclopropyl (B3062369) group on reaction pathways, stability, and incorporation into larger structures in a prebiotic context is yet to be determined, representing a key frontier in understanding early life chemical evolution.

| Prebiotic Role of 2-Aminooxazoles | Key Research Finding | Reference |

|---|---|---|

| Intermediate in Nucleotide Synthesis | 2-Aminooxazole is a key intermediate in the pathway to synthesize pyrimidine ribonucleotides. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| Component of a Prebiotic Network | Part of a chemical network that could generate sugars, amino acids, ribonucleotides, and lipid precursors. nih.gov | nih.gov |

| Photostability | Degrades under UV light with a half-life of approximately 7-100 hours under a solar-like spectrum; it is the least photostable among key 2-aminoazoles. nih.govrsc.org | nih.govrsc.org |

| Formation Mechanism | Density functional calculations indicate that phosphate-catalysis is indispensable for its formation from prebiotic soup. rsc.org | rsc.org |

Development of Novel Catalytic Systems for its Synthesis

The synthesis of the oxazole (B20620) core is a well-established area of organic chemistry, but the development of more efficient, selective, and sustainable catalytic systems continues to be a major research focus. nih.gov These advancements are directly applicable to the production of this compound.

Recent progress has seen the emergence of various metal-catalyzed methods. For instance, complementary methods for the direct arylation of oxazoles at both the C-5 and C-2 positions have been achieved using palladium catalysts with task-specific phosphine (B1218219) ligands. organic-chemistry.org Nickel-based catalysts have also been successfully employed for the C2-arylation of oxazoles with a range of aryl chlorides and other phenol (B47542) derivatives. organic-chemistry.org

Furthermore, copper-catalyzed reactions, such as the oxidative, solvent-free annulation to form 2,4,5-triarylated oxazoles, highlight a move towards more environmentally benign processes. organic-chemistry.org Gold-catalyzed [2+2+1] annulation reactions of terminal alkynes and nitriles provide another sophisticated route to substituted oxazoles under mild conditions. organic-chemistry.org For related heterocyclic systems, Lewis acids like Sc(OTf)₃ and FeCl₃ have been shown to effectively catalyze cyclization and sulfenylation reactions, suggesting their potential utility in oxazole synthesis pathways. beilstein-journals.org

While many synthetic protocols for the broader oxazole class exist, the preparation of N-substituted 2-aminooxazoles has been less explored. nih.gov Future research will likely focus on adapting these novel catalytic systems (Pd, Ni, Cu, Au, and Lewis acids) for the highly efficient and regioselective synthesis of specific targets like this compound, aiming to improve yields, reduce waste, and expand the scope of accessible derivatives.

Exploration of Advanced Spectroscopic Characterization Techniques

Beyond standard one-dimensional NMR, IR, and mass spectrometry, a range of advanced spectroscopic techniques are being employed to gain deeper insights into the electronic structure, conformation, and properties of oxazole derivatives. A comprehensive characterization of the parent oxazole molecule has been performed using a combination of X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and both normal and resonant Auger-Meitner Electron Spectroscopy (AES) at all possible atomic 1s core levels. aip.org These experimental results were analyzed in conjunction with high-level theoretical simulations, providing a detailed understanding of its electronic structure. aip.org

In the realm of NMR, advanced two-dimensional techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are crucial for the unambiguous assignment of proton and carbon resonances in complex heterocyclic structures. ipb.pt Furthermore, the comparison of experimentally obtained carbon-13 NMR chemical shifts with theoretical calculations has proven to be a powerful tool. nih.gov This approach was used to scrutinize the proposed structure of precolibactins, revealing significant discrepancies with synthetic intermediates and suggesting the original structural assignment may have been incorrect. nih.gov

The application of these advanced methods to this compound and its analogues will enable a more profound characterization of its properties, including tautomeric equilibria, intermolecular interactions, and conformational dynamics, which are crucial for understanding its behavior in various chemical and biological systems.

| Technique | Abbreviation | Information Provided | Reference |

|---|---|---|---|

| X-ray Absorption Spectroscopy | XAS | Provides information about the electronic structure and local atomic environment. | aip.org |

| X-ray Photoelectron Spectroscopy | XPS | Determines elemental composition and chemical state of elements within a molecule. | aip.org |

| Auger-Meitner Electron Spectroscopy | AES | Characterizes the electronic structure and decay processes following core-level ionization. | aip.org |

| 2D NMR (COSY, HMQC) | - | Establishes connectivity between protons (COSY) and between protons and directly attached carbons (HMQC) for unambiguous structure elucidation. | ipb.pt |

| Theoretical NMR Calculations | - | Predicts NMR chemical shifts to aid in structure verification and resolve ambiguities by comparing with experimental data. | nih.gov |

Further Integration of Chemoinformatics and Machine Learning in Oxazole Derivative Research

Chemoinformatics and machine learning are rapidly becoming indispensable tools in the study of oxazole derivatives, particularly in the context of drug discovery. researchgate.net These computational approaches are used to build predictive models that correlate the chemical structure of compounds with their biological activities, a method known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com

Researchers have successfully applied various machine learning algorithms to datasets of oxazole and thiazole (B1198619) derivatives to predict their inhibitory potential against a range of biological targets. nih.govmdpi.com For example, models built using algorithms like Random Forest and Extremely Gradient Boost (XGB) have shown high accuracy in predicting the inhibitory activity of LpxC inhibitors. nih.gov Similarly, a Genetic Algorithm-Random Forest (GA-RF) model demonstrated significant internal and external predictive capacity for identifying FBPase inhibitors among oxazole and thiazole series. mdpi.com These models are often validated using external test sets to ensure their predictive power for new, unsynthesized compounds. nih.gov

The process typically involves creating a database of compounds with known activities, representing the molecules using chemical descriptors or fingerprints (e.g., MACCS or PubChem fingerprints), and then training and validating the machine learning model. nih.govnih.gov The ultimate goal is to use these validated in silico models to screen large virtual libraries of potential drug candidates, prioritizing the most promising compounds for chemical synthesis and experimental testing. mdpi.comnih.gov This significantly accelerates the discovery process by focusing resources on molecules with the highest probability of success. The continued development and application of these methods to this compound and its analogues will undoubtedly fast-track the identification of new bioactive agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-cyclopropyl-1,3-oxazol-2-amine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid derivatives with amine-containing precursors. For example, analogous thiadiazole compounds (e.g., 5-cyclopropyl-1,3,4-thiadiazol-2-amine) are synthesized using cyclopropanecarboxylic acid and thiosemicarbazide in the presence of POCl₃ at 75°C for 0.75 hours, followed by reflux in water . Adjusting stoichiometry, solvent (e.g., ethanol for crystallization), and temperature can optimize yield. Characterization via ¹H/¹³C NMR and FTIR ensures structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H NMR to confirm proton environments (e.g., cyclopropyl CH₂ groups at δ ~1.0–2.0 ppm) and oxazole ring protons (δ ~6.5–8.5 ppm). ¹³C NMR identifies carbonyl (C=O) and aromatic carbons. FTIR verifies C-N (1250–1350 cm⁻¹) and C-O (1650–1750 cm⁻¹) stretches. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

- Methodology : Perform in vitro assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar diffusion or microdilution methods. Minimum Inhibitory Concentration (MIC) values are determined via serial dilution. Positive controls (e.g., ciprofloxacin) and solvent controls ensure assay validity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with bacterial targets?

- Methodology : Dock the compound into active sites of enzymes like DNA gyrase or dihydrofolate reductase using AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare binding energies (ΔG) with known inhibitors to prioritize modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate results using orthogonal assays (e.g., time-kill kinetics vs. MIC). Analyze structural analogs (e.g., pyridine or pyrazine-substituted oxadiazoles) to identify substituent effects. Statistical tools (e.g., ANOVA) assess reproducibility, while meta-analyses of published datasets contextualize discrepancies .

Q. How are structure-activity relationships (SAR) determined for cyclopropyl-substituted oxazoles?

- Methodology : Synthesize derivatives with varied substituents (e.g., halogen, methyl, methoxy) on the oxazole or cyclopropyl ring. Test biological activities and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. QSAR models (e.g., CoMFA) quantify contributions of specific groups to activity .

Q. What experimental designs mitigate challenges in synthesizing enantiopure this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopropane formation. Monitor enantiomeric excess via chiral HPLC or polarimetry. X-ray crystallography confirms absolute configuration .

Q. How are stability and degradation profiles of this compound evaluated under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.